N-(3-Fluorobenzyl)-N-methylfuran-2-amine hydrobromide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Fluorobenzyl)-N-methylfuran-2-amine hydrobromide typically involves the reaction of 3-fluorobenzyl chloride with N-methylfuran-2-amine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions. The resulting product is then treated with hydrobromic acid to form the hydrobromide salt.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-Fluorobenzyl)-N-methylfuran-2-amine hydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.
Reduction: Formation of reduced derivatives such as alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
N-(3-Fluorobenzyl)-N-methylfuran-2-amine hydrobromide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-Fluorobenzyl)-N-methylfuran-2-amine hydrobromide involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Fluorobenzyl chloride: A precursor used in the synthesis of N-(3-Fluorobenzyl)-N-methylfuran-2-amine hydrobromide.
3-Bromo-N-(3-fluorophenyl)benzenesulfonamide: A compound with a similar fluorobenzyl group but different functional groups and applications.
Uniqueness
This compound is unique due to its specific combination of a furan ring, fluorobenzyl group, and methylamine group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C12H13BrFNO |
---|---|
Molecular Weight |
286.14 g/mol |
IUPAC Name |
N-[(3-fluorophenyl)methyl]-N-methylfuran-2-amine;hydrobromide |
InChI |
InChI=1S/C12H12FNO.BrH/c1-14(12-6-3-7-15-12)9-10-4-2-5-11(13)8-10;/h2-8H,9H2,1H3;1H |
InChI Key |
ZJXOMIBSEWLEQS-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC(=CC=C1)F)C2=CC=CO2.Br |
Origin of Product |
United States |
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